molecular formula C15H24N4O2 B1429068 Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate CAS No. 1052705-54-0

Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate

Cat. No. B1429068
M. Wt: 292.38 g/mol
InChI Key: SLQMJGIAJSACJO-UHFFFAOYSA-N
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Description

Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate is a chemical compound with the CAS Number: 1052705-54-0 . It has a molecular weight of 292.38 . The compound is solid in its physical form .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C15H24N4O2/c1-15(2,3)21-14(20)18-11-6-5-9-19(10-11)13-12(16)7-4-8-17-13/h4,7-8,11H,5-6,9-10,16H2,1-3H3,(H,18,20) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 292.38 . The compound should be stored at a temperature of 4°C and protected from light .

Scientific Research Applications

Synthesis and Intermediate Compounds

  • Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate is frequently used as an intermediate in the synthesis of various biologically active compounds. For example, it's an integral part of the synthetic pathway for crizotinib, an important compound in medical research (Kong et al., 2016).

Photocatalyzed Amination

  • This chemical is used in photocatalyzed amination processes. The photoredox-catalyzed amination with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate demonstrates its utility in constructing complex molecules like 3-aminochromones under mild conditions (Wang et al., 2022).

Asymmetric Synthesis

  • It also plays a role in the asymmetric synthesis of certain compounds, such as 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate. This is particularly important for developing nociceptin antagonists, highlighting its role in advancing pharmacological research (Jona et al., 2009).

Intermediate for Natural Products

  • It's also used in synthesizing intermediates for natural products like jaspine B, which has shown cytotoxic activity against several human carcinoma cell lines. This synthesis involves multiple steps starting from L-Serine (Tang et al., 2014).

Crystallographic Studies

  • Crystallographic studies of derivatives of tert-butyl carbamate reveal important insights into molecular structures and interactions, which are critical in the field of material science and drug design (Baillargeon et al., 2017).

Anticancer Drug Synthesis

  • This compound serves as an important intermediate in synthesizing small molecule anticancer drugs. Its role in developing tyrosine kinase inhibitors, crucial for overcoming drug resistance in cancer therapy, is particularly noteworthy (Zhang et al., 2018).

Safety And Hazards

The compound has been labeled with the signal word “Warning” and is associated with Hazard Statement H302 . Precautionary statements include P280, P305+P351+P338 . More detailed safety information can be found in the compound’s Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

tert-butyl N-[1-(3-aminopyridin-2-yl)piperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)18-11-6-5-9-19(10-11)13-12(16)7-4-8-17-13/h4,7-8,11H,5-6,9-10,16H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQMJGIAJSACJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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